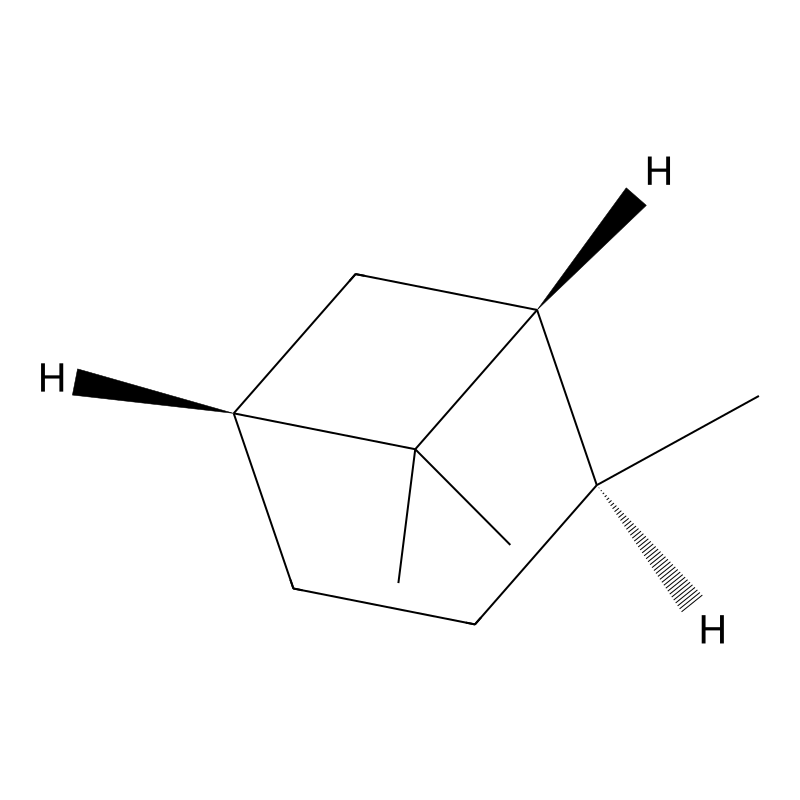

(1R)-(+)-cis-Pinane

Content Navigation

Obtain (1R)-(+)-cis-Pinane directly, bypassing the need for stereoselective hydrogenation and diastereomeric purification of (+)-α-pinene. This enantiopure building block ensures the correct (R)-stereochemical outcome essential for chiral ligand and auxiliary synthesis. Key benefits: • Eliminates cis/trans separation steps • Avoids batch inconsistency from in-house hydrogenation • Enables direct use in Rh-catalyzed asymmetric hydrogenations and (R)-enantiomer synthesis. Procure with guaranteed >98% purity and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1R)-(+)-cis-Pinane is a saturated bicyclic monoterpene notable for its rigid, stereochemically defined framework. Primarily produced through the stereoselective catalytic hydrogenation of (+)-α-pinene, its principal value lies in its use as a chiral precursor. The well-defined C2-symmetric backbone makes it an essential starting material for the synthesis of high-performance chiral ligands and auxiliaries that are critical for inducing stereoselectivity in asymmetric catalysis, particularly in the production of pharmaceutical and fine chemical intermediates.

Procurement Fit

The procurement of (1R)-(+)-cis-Pinane is driven by its precise absolute stereochemistry, which is non-negotiable for stereoselective applications. Substituting with its enantiomer, (1S)-(-)-cis-pinane, will predictably invert the stereochemistry of the final product, leading to the wrong isomer. Using a racemic mixture or an achiral analogue would yield a racemic product, completely negating the primary purpose of asymmetric synthesis. Furthermore, opting for its common precursor, (+)-α-pinene, introduces a significant process burden; it requires a highly selective catalytic hydrogenation step to favor the cis-diastereomer, followed by potentially difficult purification to remove the trans-isomer, adding complexity, cost, and batch inconsistency that direct procurement of the pure compound avoids.

Substitution Risk

Stereochemical Outcome: (1R) vs. (1S) Precursors

The absolute configuration of the pinane backbone directly dictates the stereochemical outcome in catalysis. In the Rh-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate, a diphosphine ligand derived from (1R)-(+)-cis-Pinane produced the (R)-amino acid derivative with 93% enantiomeric excess (e.e.). [cite: REFS-1] When the exact same ligand architecture was synthesized starting from the enantiomeric (1S)-(-)-cis-Pinane, it yielded the opposite (S)-product with 95% e.e. [cite: REFS-1]

| Evidence Dimension | Enantiomeric Excess (e.e.) of Hydrogenation Product |

| Target Compound Data | 93% e.e. for the (R)-product (using ligand from (1R)-cis-Pinane) |

| Comparator Or Baseline | Comparator: 95% e.e. for the (S)-product (using ligand from (1S)-cis-Pinane) |

| Quantified Difference | Complete inversion of product stereochemistry with comparable high selectivity. |

| Conditions | Rhodium-catalyzed asymmetric hydrogenation of methyl-2-acetamido cinnamate. |

This demonstrates that procuring the correct pinane enantiomer is a mandatory, non-negotiable requirement for obtaining the desired product isomer.

Bypassing Diastereomeric Separation with Pure cis-Pinane

Procuring (1R)-(+)-cis-Pinane directly eliminates a challenging synthesis and purification step. The industrial synthesis via hydrogenation of (+)-α-pinene inevitably produces the undesired trans-pinane diastereomer. While optimized catalyst systems, such as nickel supported on a discarded fluid catalytic cracking catalyst (DF3C) with an ionic liquid layer, can achieve high selectivity for the cis-isomer (>98%), this still requires specialized catalyst preparation and process control. [cite: REFS-1] Other common catalysts like Pd/C may yield lower cis-selectivity, necessitating rigorous downstream purification. [cite: REFS-2]

| Evidence Dimension | Selectivity towards cis-Pinane |

| Target Compound Data | >99.9% (Assumed purity of procured material) |

| Comparator Or Baseline | Comparator (Synthesis): ~98% selectivity using a specialized Ni-SCILL catalyst; <90% using standard Pd/C. |

| Quantified Difference | Avoids the generation of 2-10%+ of the trans-diastereomer and the associated separation process. |

| Conditions | Catalytic hydrogenation of α-pinene. |

This provides a clear 'buy vs. make' justification, saving significant process development time, capital investment, and quality control overhead associated with diastereomeric separation.

Pinane-Based NHC Ligand in Enantioselective Conjugate Addition

The rigid chiral scaffold of (1R)-(+)-cis-Pinane is directly translatable to the development of next-generation catalyst systems. A chiral N-heterocyclic carbene (NHC) ligand precursor synthesized from (1R)-(+)-cis-pinane was used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to 2-cyclohexen-1-one. This system achieved an enantiomeric excess of 96% for the 3-ethylcyclohexanone product. [cite: REFS-1] This level of stereocontrol is a direct consequence of the well-defined steric environment imposed by the pinane backbone.

| Evidence Dimension | Enantiomeric Excess (e.e.) |

| Target Compound Data | 96% e.e. |

| Comparator Or Baseline | Baseline: 0% e.e. (expected from an achiral or racemic ligand). |

| Quantified Difference | Achieves near-perfect enantioselectivity versus a complete lack of control. |

| Conditions | Cu(OTf)2-catalyzed conjugate addition of Et2Zn to 2-cyclohexen-1-one using a pinane-derived NHC ligand. |

This confirms the compound's value as a reliable precursor for creating novel, highly effective chiral ligands for challenging modern synthetic transformations.

P-Chirogenic Phosphine Ligand Precursor

For workflows requiring the synthesis of specific (R)-enantiomers of amino acids or other chiral molecules, (1R)-(+)-cis-Pinane serves as the essential starting material for ligands like those used in Rh-catalyzed hydrogenations. Its use ensures the correct stereochemical outcome, which is non-achievable with its (1S)-enantiomer. [cite: REFS-1]

Streamlined Synthesis with High Diastereomeric Purity

In industrial or scale-up environments where process simplification and batch consistency are paramount, procuring purified (1R)-(+)-cis-Pinane is the optimal choice. It circumvents the need to develop, validate, and run an in-house stereoselective hydrogenation and subsequent diastereomeric purification, directly improving process efficiency. [cite: REFS-2]

Development of Novel Chiral Ligand Architectures (e.g., NHCs)

For research programs focused on designing new, high-performance catalysts, the rigid and well-defined stereochemistry of (1R)-(+)-cis-Pinane makes it a reliable and effective chiral backbone. Its proven ability to induce high enantioselectivity, as seen in pinane-based NHC ligands, makes it a valuable building block for catalyst innovation. [cite: REFS-3]

Application Fit Matrix

References

- [1] Hoge, G. S. (1996). U.S. Patent No. 5,510,526. Washington, DC: U.S. Patent and Trademark Office.

- [2] Wang, C., Guo, Y., Liu, S., Chen, L., & Yu, L. (2019). The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer. RSC advances, 9(11), 5978-5986.

- [3] Kacprzak, K. (2003). A new chiral N-heterocyclic carbene precursor and its application in copper-catalyzed asymmetric conjugate addition. Organic letters, 5(11), 1855-1858.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (87.21%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (12.79%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (12.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

4795-86-2

Wikipedia

Cis-Pinane

General Manufacturing Information

Explore Compound Types